molecular formula C22H26N2O7S B3993337 METHYL 2-[1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE

METHYL 2-[1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE

Cat. No.: B3993337
M. Wt: 462.5 g/mol
InChI Key: UCPGIEUCZLTUFR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a carboxylate ester (benzoate), a sulfonamide, and a carbonyl group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a piperidine ring. The 3D structure may be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the sulfonamide, carbonyl, and ester functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, and the ester could be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide and ester groups could enhance its solubility in polar solvents .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Mechanism of Action

Target of Action

The primary target of this compound is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription .

Mode of Action

The compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686). This interaction induces β-catenin ubiquitination and proteasomal degradation .

Biochemical Pathways

The compound selectively inhibits the Wnt signaling pathway, which is dependent on β-catenin. The Wnt signaling pathway plays a critical role in cell proliferation and differentiation .

Result of Action

By inducing the degradation of β-catenin, the compound disrupts the Wnt signaling pathway. This disruption can inhibit the proliferation of cancer cells that depend on this pathway .

Properties

IUPAC Name

methyl 2-[[1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O7S/c1-29-19-9-8-16(14-20(19)30-2)32(27,28)24-12-10-15(11-13-24)21(25)23-18-7-5-4-6-17(18)22(26)31-3/h4-9,14-15H,10-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPGIEUCZLTUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-[1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE
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METHYL 2-[1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE
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METHYL 2-[1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE
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METHYL 2-[1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE
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METHYL 2-[1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE
Reactant of Route 6
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METHYL 2-[1-(3,4-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-AMIDO]BENZOATE

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